4-(4-fluorobenzyl)-3-isopropyl-1-[(3-methylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one -

4-(4-fluorobenzyl)-3-isopropyl-1-[(3-methylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one

Catalog Number: EVT-5421641
CAS Number:
Molecular Formula: C20H24FN3O3
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(2-((3-(1,4-Diazepan-1-yl)phenyl)amino)-pyrimidin-4-yl)-N,4-dimethyl-thiazol-2-amine (Compound 5)

  • Compound Description: This compound served as a lead compound in a study focused on developing selective cyclin-dependent kinase 9 (CDK9) inhibitors. Researchers investigated its binding interactions with CDK2 and CDK9, observing that it favors an “inward” conformation in CDK9 and both “inward” and “outward” conformations in CDK2. []
  • Relevance: This compound shares a 1,4-diazepane moiety with the target compound, 4-(4-fluorobenzyl)-3-isopropyl-1-[(3-methylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one. This structural similarity makes it relevant in the context of understanding potential binding interactions and selectivity profiles for compounds containing the 1,4-diazepane scaffold. []

6-Methyl-12-oxa-3,6-diaza-2(4,2)-pyrimidina-1,4(1,3)-dibenzenacyclodo-decaphan-8-ene (Compound 43)

  • Compound Description: This compound was used as a model system to optimize a ring-closing metathesis (RCM) reaction during the development of selective CDK9 inhibitors. While it possesses a similar structure to the designed macrocycles, its inhibitory activity against CDK2 and Aurora kinases was poor. []
  • Relevance: Although this compound does not directly share the 1,4-diazepane core with the target compound, 4-(4-fluorobenzyl)-3-isopropyl-1-[(3-methylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one, it was explored within the same research project focusing on macrocyclic CDK9 inhibitors. This connection makes it relevant in understanding the broader structural landscape of compounds being investigated for CDK9 inhibition and the synthetic strategies employed. []

11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacyclo-undecaphan-7-ene (Compound 44)

  • Compound Description: Synthesized as part of the same study on CDK9 inhibitors, this compound served as a scaffold for further structural modifications. It exhibited poor activity against CDK2 and Aurora kinases. []
  • Relevance: While it does not directly incorporate the 1,4-diazepane moiety of the target compound, 4-(4-fluorobenzyl)-3-isopropyl-1-[(3-methylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one, its presence in the same CDK9 inhibitor research project and its macrocyclic structure make it relevant for comparison. This compound highlights the exploration of different ring systems and their impact on biological activity. []

11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacyclo-undecaphan-7-ene-1-carbonitrile (Compound 79)

  • Compound Description: This compound emerged as a highly selective CDK9 inhibitor following extensive structural modifications of compound 44. It displayed 60-fold selectivity for CDK9 over CDK2 and 90-fold selectivity over Aurora kinases. []
  • Relevance: Despite lacking the 1,4-diazepane unit found in the target compound, 4-(4-fluorobenzyl)-3-isopropyl-1-[(3-methylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one, its development as a selective CDK9 inhibitor within the same research project makes it noteworthy. This compound demonstrates the impact of specific substitutions on achieving desired selectivity profiles for kinase inhibitors. []

N-(3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl)-4-(4-isopropyl-1,4-diaze-pane-2-carbonyl)piperazine-1-carboxamide (AZX)

  • Compound Description: This compound, investigated in a drug discovery campaign, exhibited unexpected reactivity in vivo. It was found to react with endogenous formaldehyde in rats, leading to the formation of a novel bridged homopiperazine metabolite. []
  • Relevance: This compound shares the 1,4-diazepane core with the target compound, 4-(4-fluorobenzyl)-3-isopropyl-1-[(3-methylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one. Additionally, both compounds contain an isopropyl substituent attached to the diazepane ring. This structural similarity highlights a potential metabolic liability associated with the 1,4-diazepane scaffold, specifically its susceptibility to reactions with endogenous formaldehyde. []
  • Compound Description: Identified as a selective histamine H4 receptor antagonist, this compound demonstrated potential for treating and/or preventing symptoms associated with vestibular disorders. []
  • Relevance: Although it lacks the diazepane ring system present in 4-(4-fluorobenzyl)-3-isopropyl-1-[(3-methylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one, this compound is included due to the paper's broader focus on a series of piperazine and diazepane derivatives as histamine H4 receptor antagonists. This emphasizes the exploration of structurally related cyclic amines for their therapeutic potential in addressing vestibular disorders. []

1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine

  • Compound Description: This compound is a selective antagonist of the histamine H4 receptor, exhibiting potential therapeutic benefits for managing vestibular disorders. []
  • Relevance: While lacking the diazepane core of 4-(4-fluorobenzyl)-3-isopropyl-1-[(3-methylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one, its inclusion stems from the paper's investigation of diverse piperazine and diazepane derivatives as histamine H4 receptor antagonists. This highlights the relevance of exploring various cyclic amine scaffolds for potential therapeutic applications in the context of vestibular disorders. []

Properties

Product Name

4-(4-fluorobenzyl)-3-isopropyl-1-[(3-methylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-(3-methyl-1,2-oxazole-5-carbonyl)-3-propan-2-yl-1,4-diazepan-5-one

Molecular Formula

C20H24FN3O3

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C20H24FN3O3/c1-13(2)17-12-23(20(26)18-10-14(3)22-27-18)9-8-19(25)24(17)11-15-4-6-16(21)7-5-15/h4-7,10,13,17H,8-9,11-12H2,1-3H3

InChI Key

LSKHKMGYALFVCN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCC(=O)N(C(C2)C(C)C)CC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.